![molecular formula C11H13ClFNO B15279702 6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)
6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is a synthetic organic compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both azetidine and chromane rings. The presence of a fluorine atom at the 6’ position of the chromane ring adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by the introduction of the chromane moiety. The fluorine atom is then introduced at the 6’ position through a fluorination reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[azetidine-3,2’-chromane] hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
6’-Chlorospiro[azetidine-3,2’-chromane] hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
6’-Methoxyspiro[azetidine-3,2’-chromane] hydrochloride:
Uniqueness
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C11H13ClFNO |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
6-fluorospiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H12FNO.ClH/c12-9-1-2-10-8(5-9)3-4-11(14-10)6-13-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
Clé InChI |
URQONMMCYILJSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)OC3=C1C=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
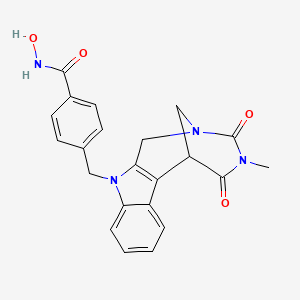
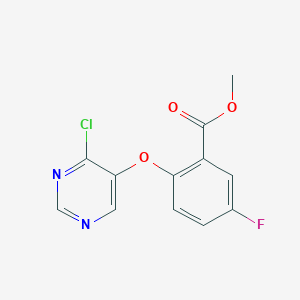
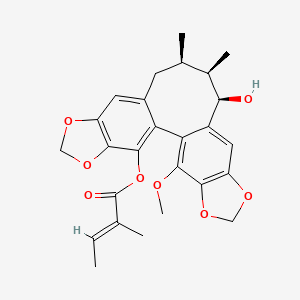
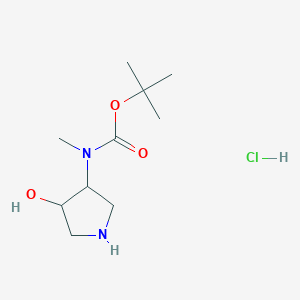
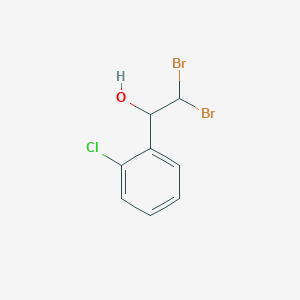
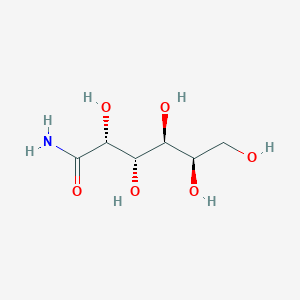
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
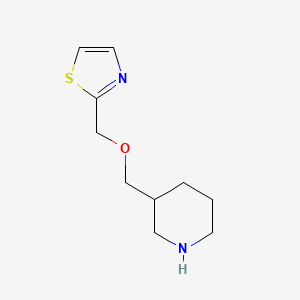


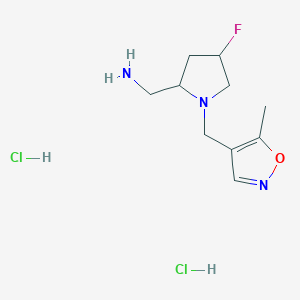
![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
